

# MALAT1 downstream effector genes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MALAT1-IN-1

Cat. No.: B1682957

[Get Quote](#)

An In-depth Technical Guide to the Downstream Effector Genes of MALAT1 For Researchers, Scientists, and Drug Development Professionals

## Abstract

Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) is a highly conserved long non-coding RNA (lncRNA) that has emerged as a critical regulator in a multitude of cellular processes, particularly in the context of cancer. Its dysregulation is linked to tumor progression, metastasis, and resistance to therapy across various malignancies. MALAT1 exerts its influence through a complex network of interactions, modulating gene expression at transcriptional, post-transcriptional, and epigenetic levels. This technical guide provides a comprehensive overview of the downstream effector genes of MALAT1, presenting quantitative data on their regulation, detailing the experimental protocols used for their identification and validation, and visualizing the intricate signaling pathways involved.

## Mechanisms of MALAT1-Mediated Gene Regulation

MALAT1's function is multifaceted, primarily localized to the nucleus where it influences gene expression through several key mechanisms:

- **Transcriptional Regulation:** MALAT1 can interact with transcription factors and chromatin-modifying complexes to directly regulate the transcription of target genes. It has been shown to associate with Polycomb Repressive Complex 2 (PRC2) components like EZH2 and SUZ12, influencing histone methylation and gene silencing.<sup>[1]</sup>

- **Alternative Splicing:** By interacting with serine/arginine-rich (SR) splicing factors such as SRSF1, SRSF2, and SRSF3, MALAT1 can modulate the alternative splicing of pre-mRNAs, leading to the production of different protein isoforms.[1][2]
- **Competing Endogenous RNA (ceRNA):** A prominent mechanism is MALAT1's role as a molecular "sponge" for microRNAs (miRNAs). By sequestering miRNAs, MALAT1 prevents them from binding to their target messenger RNAs (mRNAs), thereby de-repressing the expression of those target genes.[3] This mechanism is central to its regulation of several key signaling pathways.
- **Protein Interactions:** MALAT1 can act as a scaffold, binding to multiple proteins to facilitate their interaction or regulate their activity. For instance, its interaction with DBC1 has been shown to release SIRT1, impacting p53 acetylation and activity.[4]

## Core Signaling Pathways and Downstream Effectors

MALAT1 influences major cellular processes by targeting key nodes in critical signaling pathways.

### Cell Cycle Progression

MALAT1 is a key regulator of cell cycle progression, with its depletion leading to cell cycle arrest.[5] It modulates the expression of numerous cell cycle-related genes.

- **Key Effector: B-MYB (MYBL2):** Depletion of MALAT1 leads to a significant reduction in the expression of the oncogenic transcription factor B-MYB, which is crucial for G2/M progression.[5][6] This regulation occurs through altered pre-mRNA splicing of B-MYB.[5][7]
- **p53 Pathway:** In some contexts, the depletion of MALAT1 results in the activation of the tumor suppressor p53 and its downstream target genes, such as the cell cycle inhibitor p21 (CDKN1A) and the pro-apoptotic factor FAS.[7][8][9] Knockdown of MALAT1 can increase p53 mRNA levels by approximately three-fold by activating its promoter.[8]

Quantitative Data on Cell Cycle and p53 Pathway Gene Regulation

| Target Gene          | Cell Line | Experimental Condition | Fold Change (mRNA) | Citation |
|----------------------|-----------|------------------------|--------------------|----------|
| B-MYB (MYBL2)        | HCT116    | MALAT1 depletion       | ~50% decrease      | [5]      |
| p53 (TP53)           | A549      | MALAT1 knockdown       | ~3-fold increase   | [8]      |
| p21 (CDKN1A)         | A549      | MALAT1 knockdown       | >4-fold increase   | [8]      |
| FAS                  | A549      | MALAT1 knockdown       | ~2.5-fold increase | [8]      |
| Selected p53 targets | HepG2     | MALAT1 knockdown       | Upregulated        | [10]     |

## Epithelial-to-Mesenchymal Transition (EMT) and Metastasis

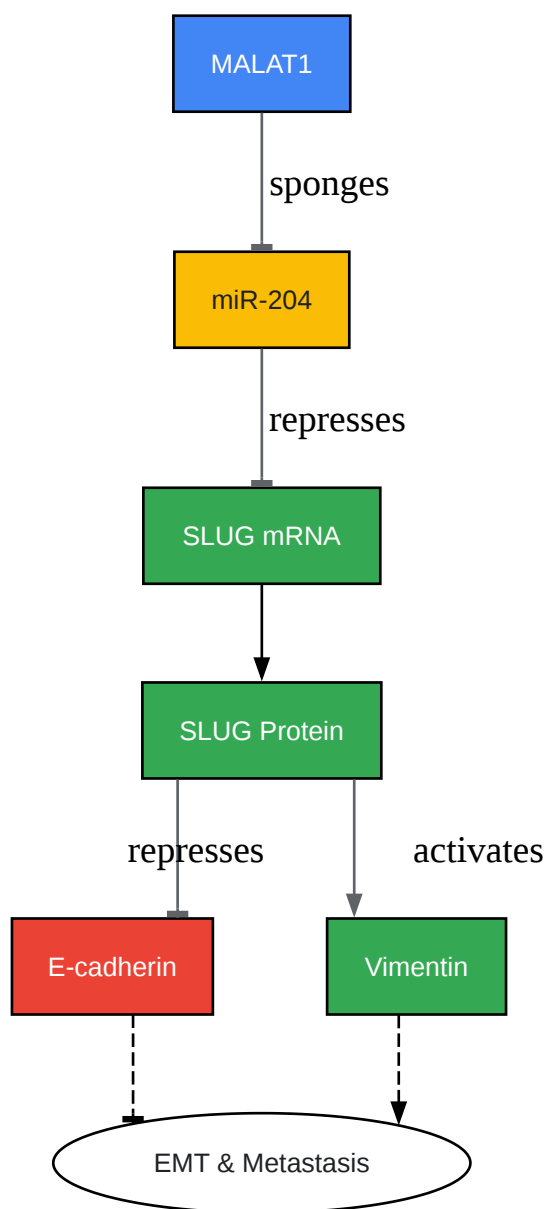
MALAT1 is a potent driver of EMT, a process critical for cancer cell invasion and metastasis. [11]

- **Key Effectors: SLUG (SNAI2) and SNAI1:** MALAT1 upregulates key EMT-promoting transcription factors. It can act as a sponge for miR-204, leading to the de-repression of its target, SLUG.[12] This results in the downregulation of epithelial markers like E-cadherin and upregulation of mesenchymal markers like vimentin.
- **Wnt/ $\beta$ -catenin Signaling:** MALAT1 can activate the Wnt/ $\beta$ -catenin pathway. It has been shown to physically interact with  $\beta$ -catenin, promoting its nuclear translocation and the subsequent expression of Wnt target genes such as c-Myc, Cyclin D1, and LEF1.[13][14][15] Silencing MALAT1 reduces the expression of these downstream effectors.[14]

Quantitative Data on EMT and Wnt Pathway Gene Regulation

| Target Gene | Cell Line      | Experimental Condition | Fold Change (Protein/mRNA )           | Citation             |
|-------------|----------------|------------------------|---------------------------------------|----------------------|
| SLUG        | A549, H1299    | MALAT1 knockdown       | Significant decrease (Protein)        | <a href="#">[12]</a> |
| E-cadherin  | A549, H1299    | MALAT1 knockdown       | Significant increase (Protein)        | <a href="#">[12]</a> |
| Vimentin    | A549, H1299    | MALAT1 knockdown       | Significant decrease (Protein)        | <a href="#">[12]</a> |
| β-catenin   | SK-Hep1, HepG2 | MALAT1 knockdown       | Significant decrease (Protein)        | <a href="#">[14]</a> |
| c-Myc       | SK-Hep1, HepG2 | MALAT1 knockdown       | Significant decrease (mRNA & Protein) | <a href="#">[14]</a> |
| Cyclin D1   | SK-Hep1, HepG2 | MALAT1 knockdown       | Significant decrease (mRNA & Protein) | <a href="#">[14]</a> |

Signaling Pathway Diagram: MALAT1 in EMT via miRNA Sponging



[Click to download full resolution via product page](#)

Caption: MALAT1 sponges miR-204, de-repressing SLUG expression to drive EMT.

## Angiogenesis

MALAT1 plays a significant role in promoting tumor-driven angiogenesis by upregulating pro-angiogenic factors.

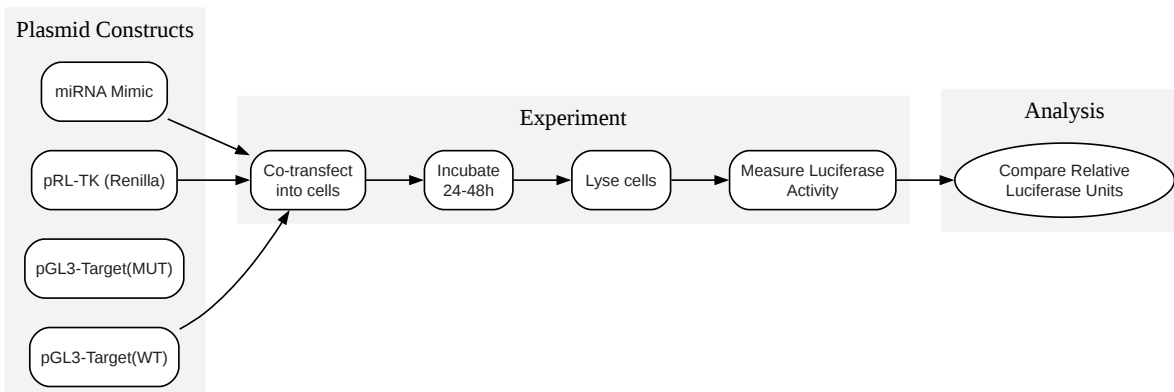
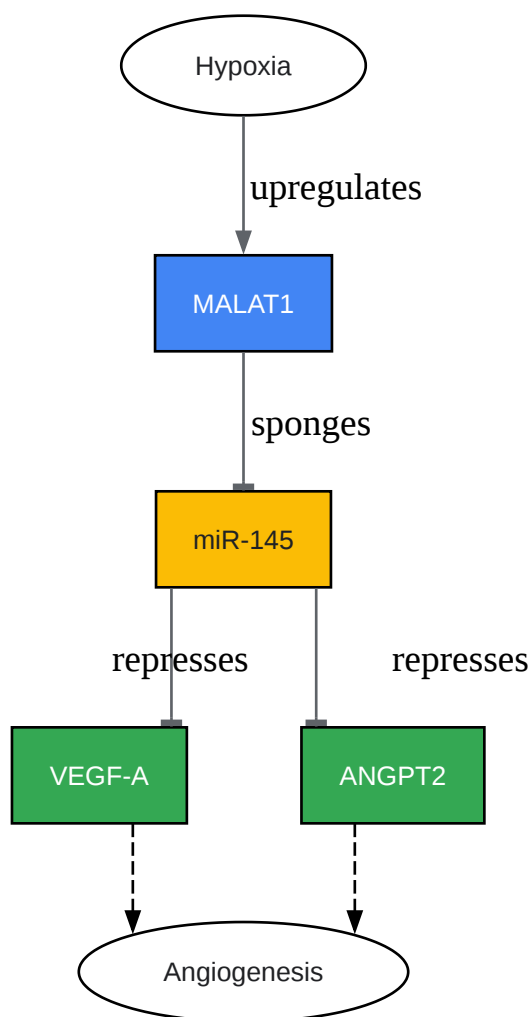
- Key Effectors: VEGF-A, ANGPT2, FGF2: In response to hypoxic conditions, MALAT1 expression is often upregulated.[16][17] It can enhance the expression of Vascular

Endothelial Growth Factor A (VEGF-A) and Angiopoietin-2 (ANGPT2) by sponging miR-145. [1][18] In neuroblastoma, MALAT1 upregulates Fibroblast Growth Factor 2 (FGF2) under hypoxia.[19]

Quantitative Data on Angiogenesis Gene Regulation

| Target Gene | Cell Line / Model     | Experimental Condition           | Fold Change (mRNA/Protein ) | Citation |
|-------------|-----------------------|----------------------------------|-----------------------------|----------|
| VEGF-A      | Mouse BMECs           | MALAT1 overexpression            | ~2.5-fold increase (mRNA)   | [1]      |
| ANGPT2      | Mouse BMECs           | MALAT1 overexpression            | ~2-fold increase (mRNA)     | [1]      |
| FGF2        | BE(2)-C Neuroblastoma | MALAT1 siRNA knockdown (Hypoxia) | ~50% decrease (mRNA)        | [19]     |
| VEGFR2      | Mouse SMMECs          | MALAT1 knockdown (OGD)           | ~50% decrease (Protein)     | [20]     |

Signaling Pathway Diagram: MALAT1 in Angiogenesis



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. LncRNA MALAT1 up-regulates VEGF-A and ANGPT2 to promote angiogenesis in brain microvascular endothelial cells against oxygen–glucose deprivation via targeting miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. The long non-coding RNA MALAT1 promotes the migration and invasion of hepatocellular carcinoma by sponging miR-204 and releasing SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long Noncoding RNA MALAT1 Controls Cell Cycle Progression by Regulating the Expression of Oncogenic Transcription Factor B-MYB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Long Noncoding RNA MALAT1 Controls Cell Cycle Progression by Regulating the Expression of Oncogenic Transcription Factor B-MYB | Semantic Scholar [semanticscholar.org]
- 7. Long noncoding RNA MALAT1 controls cell cycle progression by regulating the expression of oncogenic transcription factor B-MYB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Minimal p53 Promoter Region Regulated by MALAT1 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. LncRNA MALAT1 exerts oncogenic functions in lung adenocarcinoma by targeting miR-204 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LncRNA-MALAT1: A Key Participant in the Occurrence and Development of Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 14. Targeting the Epigenetic Non-Coding RNA MALAT1/Wnt Signaling Axis as a Therapeutic Approach to Suppress Stemness and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hypoxia-Induced MALAT1 Promotes the Proliferation and Migration of Breast Cancer Cells by Sponging MiR-3064-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia exposure upregulates MALAT-1 and regulates the transcriptional activity of PTB-associated splicing factor in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LncRNA MALAT1 up-regulates VEGF-A and ANGPT2 to promote angiogenesis in brain microvascular endothelial cells against oxygen-glucose deprivation via targetting miR-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Long Non-Coding RNA Malat1 Regulates Angiogenesis in Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MALAT1 downstream effector genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682957#malat1-downstream-effector-genes]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)